molecular formula C12H17NO2 B13512169 (3-Benzylmorpholin-3-yl)methanol

(3-Benzylmorpholin-3-yl)methanol

Cat. No.: B13512169
M. Wt: 207.27 g/mol
InChI Key: RDGBBQKIWMRFLM-UHFFFAOYSA-N
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Description

Historical Context and General Chemical Utility of Morpholine (B109124) Ring Systems

The discovery of morpholine is credited to the German chemist Ludwig Knorr in the late 1800s. chemceed.com Initially, he incorrectly believed it to be a part of the morphine structure, which led to its name. wikipedia.orgchemceed.com Morpholine, with the chemical formula O(CH2CH2)2NH, is a six-membered ring containing both nitrogen and oxygen atoms. wikipedia.orge3s-conferences.org This structure imparts a combination of desirable properties, including high polarity and relatively low basicity compared to other nitrogen-containing heterocycles like piperidine. oup.com

Industrially, morpholine is produced through methods such as the dehydration of diethanolamine (B148213) with a strong acid or the reaction of diethylene glycol with ammonia (B1221849) under high temperature and pressure. wikipedia.orgchemceed.comnih.gov It finds extensive application as a corrosion inhibitor in steam boiler systems for power plants, a component in metalworking fluids, and a solvent in chemical reactions. wikipedia.orgchemceed.comnih.govbritannica.com Furthermore, morpholine and its derivatives are utilized in agriculture as fungicides and in the manufacturing of various products, including cleaners and coatings for fruits and vegetables. chemceed.comnih.govbritannica.com

Rationale for Comprehensive Research on Substituted Morpholine Derivatives

The versatility of the morpholine ring has made it a "privileged structure" in medicinal chemistry, meaning it is a common scaffold in many approved and experimental drugs. nih.govthieme-connect.comresearchgate.net Its presence in a molecule can enhance pharmacokinetic properties, such as solubility and bioavailability, and can contribute to the molecule's ability to interact with biological targets. nih.govijprems.com The morpholine moiety can act as a hydrogen bond acceptor and its electron-deficient nature can lead to favorable hydrophobic interactions. oup.com

These advantageous properties have spurred significant research into the synthesis and biological evaluation of substituted morpholine derivatives. nih.govoup.comoup.com By adding various chemical groups to the morpholine ring, chemists can fine-tune the properties of a molecule to optimize its therapeutic effects. oup.com This has led to the development of numerous drugs containing the morpholine scaffold, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.orgijprems.com The ongoing interest in creating diverse libraries of substituted morpholines is driven by the potential to discover new and improved therapeutic agents for a wide range of diseases. nih.govthieme-connect.comnih.gov

Scope and Objectives of the Academic Investigation into (3-Benzylmorpholin-3-yl)methanol (B6158858)

This article focuses specifically on the chemical compound this compound. The primary objective is to provide a comprehensive overview of this particular substituted morpholine derivative, based on available scientific data. The investigation will cover its chemical and physical properties.

The scope of this article is strictly limited to the scientific and technical details of this compound.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C12H17NO2 uni.lu1pchem.com
Molecular Weight 207.27 g/mol chemscene.comclearsynth.com
Monoisotopic Mass 207.12593 Da uni.lu
CAS Number 1784534-74-2 1pchem.com
MDL Number MFCD28528071 1pchem.com

This table presents key chemical and physical properties of this compound.

Predicted Physicochemical Properties

PropertyPredicted Value
XlogP 0.6
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3
Topological Polar Surface Area 32.7 Ų

This table outlines the predicted physicochemical properties of this compound, which are important for understanding its behavior in biological systems. chemscene.com

Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+ 208.13321147.6
[M+Na]+ 230.11515152.2
[M-H]- 206.11865150.0
[M+NH4]+ 225.15975163.8
[M+K]+ 246.08909149.8
[M+H-H2O]+ 190.12319140.4
[M+HCOO]- 252.12413163.6
[M+CH3COO]- 266.13978178.1

This table provides predicted collision cross section (CCS) values for different adducts of this compound, which can be useful in analytical chemistry for its identification. uni.lu

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(3-benzylmorpholin-3-yl)methanol

InChI

InChI=1S/C12H17NO2/c14-9-12(10-15-7-6-13-12)8-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2

InChI Key

RDGBBQKIWMRFLM-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)(CC2=CC=CC=C2)CO

Origin of Product

United States

Synthetic Methodologies for 3 Benzylmorpholin 3 Yl Methanol

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.org For (3-Benzylmorpholin-3-yl)methanol (B6158858), several logical disconnections can be proposed to devise synthetic routes.

The most apparent disconnections are within the morpholine (B109124) ring itself, specifically the C-N and C-O bonds. This leads back to a key acyclic precursor, a substituted amino diol. Another strategic approach involves disconnecting the bonds at the C-3 position, which simplifies the synthesis to a pre-formed morpholine core that can be functionalized.

Key Retrosynthetic Pathways:

Pathway A (Amino Diol Cyclization): Disconnecting the N4-C5 and O1-C2 bonds of the morpholine ring suggests a precursor like 2-((2-amino-2-benzyl-3-hydroxypropyl)oxy)ethan-1-ol. A further disconnection of the C3-benzyl and C3-hydroxymethyl bonds simplifies the precursor to a serine derivative or a related amino alcohol.

Pathway B (Functional Group Interconversion): A disconnection of the C-C bond of the hydroxymethyl group suggests a precursor such as a 3-benzylmorpholine-3-carboxylic acid or its corresponding ester. This simplifies the final step to a reduction of the carboxylic acid or ester functionality.

Pathway C (Epoxide Ring Opening): Disconnecting the O1-C2 bond and the N4-C3 bond points towards a strategy involving the ring-opening of a 2-benzyl-2-(oxiran-2-yl)oxirane by an ethanolamine (B43304) derivative.

These disconnections form the basis for the synthetic strategies discussed in the following sections.

Classical and Contemporary Synthetic Routes to Morpholine Derivatives

The synthesis of the morpholine scaffold is a well-established area of heterocyclic chemistry, with numerous methods applicable to the construction of the target compound.

Ring-closure or cyclization reactions are the most common methods for synthesizing the morpholine core.

The cyclization of amino alcohols is a cornerstone of morpholine synthesis. researchgate.net A general and efficient method involves the reaction of a substituted 1,2-amino alcohol with a two-carbon electrophile, followed by cyclization. thieme-connect.com

One modern approach utilizes ethylene (B1197577) sulfate (B86663) as a two-carbon annulation reagent for converting 1,2-amino alcohols into morpholines. organic-chemistry.orgacs.org This method proceeds via a selective monoalkylation of the amine, forming a zwitterionic intermediate that readily cyclizes upon treatment with a base like potassium tert-butoxide. acs.org For the target molecule, this would involve a starting material like 2-amino-1-phenylpropane-1,3-diol.

A more traditional, multi-step sequence involves:

Amide Formation: Reaction of an amino alcohol with an α-haloacetyl chloride.

Intramolecular Cyclization: Base-mediated Williamson ether synthesis to form a morpholin-3-one (B89469) intermediate.

Reduction: Reduction of the amide carbonyl to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH4). thieme-connect.com

The versatility of these methods allows for the synthesis of a wide range of substituted morpholines. researchgate.netthieme-connect.com

Epoxides are highly valuable three-membered ring intermediates in organic synthesis due to the ring strain that facilitates ring-opening reactions with various nucleophiles. rsc.org This reactivity is harnessed in morpholine synthesis. researchgate.net

A common strategy involves the ring-opening of an epoxide with an amino alcohol. For instance, a substituted epoxide can be opened by ethanolamine to generate an intermediate that can be cyclized to form the morpholine ring. The regioselectivity of the epoxide opening is a critical factor in this approach. mdpi.com

A more specialized method employs nitro epoxides. In this two-step sequence, a nitro epoxide is first reacted with an N-substituted ethanolamine. The resulting nitro alcohol intermediate is then reduced to yield the final 2,3-disubstituted morpholine. thieme-connect.com This method provides access to specific stereoisomers based on the stereochemistry of the starting epoxide. thieme-connect.com

Ring-Closure StrategyKey ReagentsIntermediateReference
Amino Alcohol Annulation Ethylene Sulfate, tBuOKZwitterionic sulfate acs.org
Amide Cyclization α-haloacetyl chloride, Base, LiAlH4Morpholin-3-one thieme-connect.com
Nitro Epoxide Route Nitro epoxide, N-alkylethanolamine, Reducing agent (e.g., TMSOTf/Et3SiH)Morpholinol thieme-connect.com

Functional Group Interconversions Leading to the Methanol (B129727) Moiety

The introduction of the methanol group at the C-3 position often occurs as a final step in the synthetic sequence through functional group interconversion (FGI). A highly effective strategy is the reduction of a carboxylic acid or ester group at the C-3 position.

This approach would typically involve the synthesis of a 3-benzylmorpholine-3-carboxylic acid ethyl ester intermediate. This ester can then be reduced to the primary alcohol, this compound, using a powerful reducing agent. Lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) is commonly used for this type of transformation, providing high yields. thieme-connect.comgoogle.com

Reduction of Ester to Alcohol:

Precursor: 3-Benzyl-3-ethoxycarbonylmorpholine

Reagent: Lithium aluminum hydride (LiAlH4)

Solvent: Tetrahydrofuran (THF)

Product: this compound

This FGI strategy is advantageous as it builds upon well-established methods for synthesizing C-3 carboxylated morpholines.

Stereoselective Synthesis of this compound and its Enantiomers

The C-3 carbon atom in this compound is a chiral center. Therefore, controlling the stereochemistry at this position is crucial for accessing the individual enantiomers, (R)-(3-Benzylmorpholin-3-yl)methanol and (S)-(3-Benzylmorpholin-3-yl)methanol.

Several strategies for stereocontrolled synthesis of substituted morpholines have been developed:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials. For instance, the synthesis can begin with an enantiopure amino alcohol, such as (R)- or (S)-2-amino-2-phenylethanol. A four-step synthesis of cis-3,5-disubstituted morpholines has been demonstrated starting from enantiopure N-Boc amino alcohols, where the stereochemistry of the final product is dictated by the starting material. nih.gov

Asymmetric Catalysis: An efficient method for the enantioselective synthesis of 3-substituted morpholines involves a tandem hydroamination and asymmetric transfer hydrogenation reaction. organic-chemistry.org Using a ruthenium catalyst with a chiral ligand like (S,S)-Ts-DPEN, aminoalkyne substrates can be converted to chiral morpholines with high enantiomeric excess. The success of this method relies on hydrogen-bonding interactions between the substrate and the chiral catalyst complex. organic-chemistry.org

Diastereoselective Reactions: When a chiral center already exists in the molecule, subsequent reactions can be directed to form a new stereocenter with a specific configuration relative to the first. For example, the diastereoselective epoxidation of a chiral precursor followed by regioselective ring-opening has been used to control stereochemistry in related heterocyclic systems. researchgate.net

Stereoselective StrategyPrincipleKey ComponentReference
Chiral Pool Synthesis Transfer of chirality from starting material to product.Enantiopure amino alcohols nih.gov
Asymmetric Catalysis Use of a chiral catalyst to induce enantioselectivity.Ru-complex with (S,S)-Ts-DPEN ligand organic-chemistry.org
Diastereoselective Epoxidation A resident stereocenter directs the stereochemical outcome of a new center.Chiral precursor, epoxidizing agent researchgate.net

Asymmetric Catalysis in Morpholine Synthesis

Asymmetric catalysis offers an elegant and efficient route to enantiomerically enriched morpholine derivatives. A notable strategy involves a one-pot tandem reaction sequence combining hydroamination and asymmetric transfer hydrogenation. nih.govacs.org This approach has been successfully applied to the synthesis of 3-substituted morpholines with high yields and excellent enantioselectivity. nih.gov

The process begins with an ether-containing aminoalkyne substrate, which undergoes an intramolecular hydroamination catalyzed by a titanium (IV) complex, such as a bis(amidate)bis(amido)Ti catalyst, to form a cyclic imine intermediate. nih.govorganic-chemistry.org This imine is then subjected to an in-situ asymmetric transfer hydrogenation using a well-defined Noyori-Ikariya catalyst, specifically RuCl(S,S)-Ts-DPEN. nih.govorganic-chemistry.org This reduction step is highly enantioselective, affording the desired chiral 3-substituted morpholine with enantiomeric excesses often exceeding 95%. nih.govacs.org

Mechanistic studies suggest that the high degree of stereocontrol is achieved through hydrogen-bonding interactions between the oxygen atom within the substrate's backbone and the ligand of the ruthenium catalyst. nih.govacs.org This understanding has allowed for the extension of this methodology to other heterocyclic systems, such as piperazines. acs.orgorganic-chemistry.org

Table 1: Key Catalysts in Asymmetric Morpholine Synthesis

Reaction Step Catalyst Function Reference
Hydroamination Bis(amidate)bis(amido)Ti complex Cyclization to form imine intermediate nih.gov

Chiral Auxiliary-Mediated Approaches for Stereocontrol

The use of chiral auxiliaries is a classical and robust strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. wikipedia.org A chiral auxiliary is a stereogenic unit that is temporarily incorporated into the substrate, directs the formation of the new stereocenter, and is subsequently removed. wikipedia.org

In the context of morpholine synthesis, chiral oxazolidinones, often derived from readily available amino alcohols, are widely used auxiliaries. wikipedia.org For instance, an N-acylated oxazolidinone can undergo a highly diastereoselective aldol (B89426) reaction. wikipedia.org The enolate, formed under specific conditions (e.g., using dibutylboron triflate and a hindered base), reacts with an aldehyde to create two new contiguous stereocenters with a predictable relative and absolute stereochemistry. wikipedia.org This method is particularly powerful for constructing complex acyclic chains that can be later cyclized to form the morpholine ring.

Another effective class of auxiliaries includes those based on α-methylbenzylamine. beilstein-journals.org These have been successfully employed in intermolecular aza-Michael reactions to generate a wide array of chiral N-heterocycles with high diastereoselectivity. beilstein-journals.org The general principle involves attaching the chiral auxiliary to a nitrogen atom, performing a diastereoselective C-N or C-C bond-forming reaction, and then cleaving the auxiliary to reveal the enantiomerically enriched product.

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Typical Application Key Feature Reference
Oxazolidinones Asymmetric Aldol Reactions Forms predictable stereocenters wikipedia.org
α-Methylbenzylamine Derivatives Asymmetric aza-Michael Additions High diastereocontrol in C-N bond formation beilstein-journals.org

Enantioselective Reductions and Derivatizations

Enantioselective reduction is a critical step in many synthetic routes to chiral alcohols and amines. The asymmetric transfer hydrogenation of a cyclic imine, as discussed in the asymmetric catalysis section, is a prime example of an enantioselective reduction leading to the chiral morpholine core. nih.govorganic-chemistry.org

Beyond the reduction of C=N bonds, enantioselective reduction of ketone functionalities is a cornerstone of asymmetric synthesis. For the synthesis of this compound, a potential strategy would involve the creation of a ketone precursor, such as 4-benzyl-3-morpholinone. The subsequent enantioselective reduction of the exocyclic carbonyl group of a suitable derivative would establish the chiral hydroxymethyl group. Biocatalytic reductions, for example using yeast, can offer a green and highly selective method for such transformations. mun.ca

Derivatization of a pre-existing chiral molecule is another viable approach. One could start from an enantiomerically pure amino acid, such as a derivative of serine, which already contains the required stereocenter and the alcohol functionality. A series of synthetic steps, including N-benzylation and cyclization, would lead to the target molecule while retaining the initial chirality.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes for pharmaceuticals and their intermediates. mun.ca

Solvent-Free and Aqueous Medium Reactions

A key principle of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and environmentally harmful. Research into the synthesis of morpholine and its derivatives has explored reactions in alternative media. For example, microwave-assisted syntheses have been successfully carried out in aqueous media, significantly reducing the reliance on organic solvents. chemrxiv.orgacs.org

Solvent-free reactions represent an ideal scenario from a green chemistry perspective. The synthesis of N-formyl morpholine has been demonstrated under solvent-free conditions at elevated temperatures, showcasing a cleaner production method for a related compound. ajgreenchem.com Applying these concepts to the synthesis of this compound could involve designing solid-state reactions or reactions that proceed in a melt phase, thereby minimizing solvent waste.

Development of Sustainable Catalytic Systems

The choice of catalyst has a significant impact on the sustainability of a chemical process. While precious metal catalysts like palladium and ruthenium are highly effective, their cost, toxicity, and limited availability are concerns. organic-chemistry.org Green chemistry encourages the development of catalysts based on earth-abundant and less toxic metals.

Iron(III) has been shown to catalyze the diastereoselective synthesis of substituted morpholines, offering a more sustainable alternative to some noble metal catalysts. organic-chemistry.org Similarly, copper-catalyzed reactions have been developed for the synthesis of various heterocyclic systems, including those where methanol serves as both the solvent and a C1 building block. unimi.it The use of copper catalysts in conjunction with a green oxidant like hydrogen peroxide presents an attractive and environmentally benign synthetic method. unimi.it

Furthermore, biocatalysis, using enzymes or whole organisms, operates under mild aqueous conditions and often displays exceptional selectivity, making it a highly sustainable catalytic approach. mun.ca The direct use of renewable feedstocks like methanol as a C1 source, replacing more hazardous reagents like formaldehyde, is another significant advancement in sustainable catalysis. nih.gov

Table 3: Comparison of Catalytic Systems

Catalyst Type Examples Advantages Disadvantages
Precious Metals Ru, Pd High activity and selectivity High cost, toxicity, limited supply
Earth-Abundant Metals Fe, Cu Low cost, low toxicity, readily available May require higher catalyst loading or harsher conditions

Chemical Reactivity and Transformations of 3 Benzylmorpholin 3 Yl Methanol

Reactions at the Primary Hydroxyl Group

The primary alcohol functionality is a key site for introducing a variety of new linkages and functional groups through well-established organic reactions.

Esterification: The primary hydroxyl group of (3-Benzylmorpholin-3-yl)methanol (B6158858) can be readily converted to an ester. The most common method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid, and heat. byjus.comchemguide.co.uk This equilibrium-driven process often requires the removal of water to achieve high yields. A wide range of carboxylic acids can be used, allowing for the introduction of various acyl groups.

Modern esterification methods offer milder conditions and higher efficiency. These can involve the use of coupling agents or specialized catalysts that avoid the harshness of strong acids. organic-chemistry.org

Interactive Data Table: Representative Esterification Conditions

Reaction TypeReagentsCatalyst/ConditionsProduct Type
Fischer EsterificationCarboxylic Acid (R-COOH)Concentrated H₂SO₄, HeatEster (R-COOCH₂-)
AcylationAcid Anhydride ((RCO)₂O)DMAP (0.05-2 mol%), Solvent-freeEster (R-COOCH₂-)
Surfactant-CatalyzedCarboxylic AcidDBSA in waterEster (R-COOCH₂-)

Data sourced from multiple established chemical principles and literature. chemguide.co.ukorganic-chemistry.org

Etherification: The Williamson ether synthesis provides a classic and effective route to convert the primary alcohol to an ether. lscollege.ac.inscienceinfo.com This two-step process begins with the deprotonation of the hydroxyl group using a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide ion. masterorganicchemistry.com The subsequent reaction of this alkoxide with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) via an Sₙ2 mechanism yields the corresponding ether. byjus.comwikipedia.org This method is highly effective for introducing small alkyl groups. For bulkier groups, steric hindrance can become a limiting factor. scienceinfo.com

Oxidation: The primary alcohol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemistryviews.orglibretexts.org

Oxidation to Aldehydes: To stop the oxidation at the aldehyde stage, milder, anhydrous oxidizing agents are required. wikipedia.org Reagents such as Pyridinium (B92312) Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are highly effective for this transformation, preventing overoxidation to the carboxylic acid. libretexts.orgvedantu.commasterorganicchemistry.com These reactions are typically run in chlorinated solvents like dichloromethane.

Oxidation to Carboxylic Acids: Stronger oxidizing agents in aqueous media will convert the primary alcohol directly to a carboxylic acid. savemyexams.com Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), the latter often generated in situ from chromium trioxide and sulfuric acid (Jones reagent). wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction is often performed under reflux to ensure the intermediate aldehyde is fully oxidized. libretexts.orgchemguide.co.uk

Interactive Data Table: Oxidation Reagents for Primary Alcohols

Desired ProductReagentCommon NameConditions
AldehydePyridinium ChlorochromatePCCAnhydrous CH₂Cl₂
AldehydeDess-Martin PeriodinaneDMPAnhydrous CH₂Cl₂
Carboxylic AcidPotassium PermanganateKMnO₄Alkaline aqueous solution, heat
Carboxylic AcidCrO₃ / H₂SO₄Jones ReagentAcetone, H₂O

This table summarizes common oxidizing agents and their typical outcomes for primary alcohols. libretexts.orgwikipedia.orgmasterorganicchemistry.com

Reduction: The primary hydroxyl group is already in a reduced state. Therefore, reduction reactions are not typically performed on this functional group.

Reactivity of the Morpholine (B109124) Ring System

The morpholine ring contains a secondary amine, which is a key site for nucleophilic reactions, and a stable heterocyclic structure.

The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic, allowing it to react with various electrophiles. The presence of the ether oxygen in the ring slightly reduces the nitrogen's nucleophilicity compared to piperidine, but typical secondary amine reactions proceed readily. wikipedia.org

N-Alkylation: The secondary amine can be alkylated to form a tertiary amine using alkyl halides. jst.go.jp The reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. However, challenges such as overalkylation can occur. acs.org Reductive amination offers an alternative, highly selective method for N-alkylation. rsc.org

N-Acylation: The nitrogen can be acylated by reaction with acid chlorides or acid anhydrides to form amides. This reaction is typically robust and high-yielding. For example, reacting this compound with acetyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) would yield the corresponding N-acetyl derivative. Acylation can also be achieved using less reactive agents like esters under specific catalytic conditions. google.comgoogle.comacs.org

The morpholine ring is a six-membered saturated heterocycle and is generally stable, lacking the ring strain that facilitates ring-opening reactions in smaller rings like aziridines. nih.gov Cleavage of the C-O or C-N bonds typically requires harsh conditions that may not be compatible with other functional groups in the molecule.

While direct ring-opening of the morpholine itself is uncommon, synthetic strategies often build the morpholine ring through cascade reactions that involve the ring-opening of more strained precursors like oxazetidines. acs.org Rearrangement reactions, such as the Bamberger rearrangement, are known for N-aryl hydroxylamines. wikipedia.org An N-aryl derivative of this compound could potentially undergo rearrangement under strong acid catalysis, but this remains a speculative pathway requiring the initial synthesis of an N-phenylhydroxylamine precursor. nih.govnih.gov

Functionalization of the Benzyl (B1604629) Moiety

The benzyl group offers two sites for modification: the aromatic ring and the benzylic carbon. However, given the C-C linkage, reactions primarily target the aromatic ring.

Electrophilic Aromatic Substitution: The alkyl substituent attached to the benzene (B151609) ring is an activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). wikipedia.orgorganicchemistrytutor.com This means that electrophiles will preferentially add to the positions ortho and para to the point of attachment. The electron-donating nature of the alkyl group increases the nucleophilicity of the ring, making it more reactive than benzene itself. libretexts.orglibretexts.org

Standard EAS reactions can be applied to introduce a variety of functional groups onto the phenyl ring:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂).

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) adds a halogen atom.

Friedel-Crafts Acylation/Alkylation: Reaction with an acyl chloride/alkyl halide in the presence of a Lewis acid adds an acyl/alkyl group.

Sulfonation: Using fuming sulfuric acid introduces a sulfonic acid group (-SO₃H).

In all cases, a mixture of ortho- and para-substituted products is expected, with the para product often favored due to reduced steric hindrance. organicchemistrytutor.com

Hydrogenolysis: While the C-benzyl group itself is resistant to cleavage, if the morpholine nitrogen were functionalized with a benzyl group (forming an N-benzyl derivative), that specific N-benzyl bond could be cleaved via catalytic hydrogenolysis. This reaction typically uses a palladium catalyst and a hydrogen source (e.g., H₂ gas or a transfer agent like cyclohexene) to remove the benzyl group, regenerating the secondary amine. organic-chemistry.orgambeed.comrsc.org

Aromatic Ring Functionalization

The benzyl moiety in this compound is a key site for introducing further chemical diversity. The electron-donating nature of the alkyl substituent directs electrophilic aromatic substitution to the ortho and para positions of the phenyl ring.

While no specific examples of aromatic ring functionalization on this compound have been detailed in the reviewed literature, standard electrophilic aromatic substitution reactions are expected to proceed. These include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The reaction conditions would need to be carefully controlled to avoid side reactions involving the morpholine nitrogen or the primary alcohol. For instance, the basicity of the morpholine nitrogen may necessitate the use of a protecting group or an excess of the Lewis acid catalyst in Friedel-Crafts reactions.

Side-Chain Modifications

The hydroxymethyl group represents a versatile handle for a wide array of chemical transformations, enabling the introduction of new functional groups and the extension of the side chain.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. For the selective oxidation to the aldehyde, reagents such as pyridinium chlorochromate (PCC) or a Swern oxidation would be suitable. Stronger oxidizing agents like potassium permanganate (KMnO4) or chromic acid would lead to the corresponding carboxylic acid.

Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid, such as sulfuric acid, in what is known as a Fischer esterification. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed.

Etherification: Conversion of the alcohol to an ether can be achieved through various methods, most notably the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

The table below summarizes potential side-chain modifications of this compound based on established organic transformations.

TransformationReagents and ConditionsProduct
Oxidation to AldehydePyridinium chlorochromate (PCC), Dichloromethane(3-Benzylmorpholin-3-yl)carbaldehyde
Oxidation to Carboxylic AcidPotassium permanganate (KMnO4), NaOH, H2O, then H3O+3-Benzylmorpholine-3-carboxylic acid
EsterificationAcetic anhydride, Pyridine(3-Benzylmorpholin-3-yl)methyl acetate
Etherification (Williamson)1. Sodium hydride (NaH), THF; 2. Methyl iodide (CH3I)3-Benzyl-3-(methoxymethyl)morpholine

It is important to note that the reactivity of the morpholine nitrogen may influence these transformations. Under acidic conditions, the nitrogen can be protonated, potentially affecting the solubility and reactivity of the molecule. In reactions involving strong bases, the compatibility of other functional groups must be considered.

Derivatization and Analog Development Based on the 3 Benzylmorpholin 3 Yl Methanol Scaffold

Design Principles for Novel Analogues and Homologues

The design of novel analogues and homologues based on the (3-benzylmorpholin-3-yl)methanol (B6158858) scaffold is guided by the desire to modulate its physicochemical properties and reactivity in a predictable manner. The inherent structural features of the scaffold, including the basic nitrogen atom, the ether linkage, the chiral center at C3, and the aromatic benzyl (B1604629) group, provide a rich platform for derivatization.

Key design principles involve:

Modification of the Morpholine (B109124) Nitrogen: The secondary amine of the morpholine ring is a primary site for functionalization. N-alkylation, N-arylation, or acylation can be employed to introduce a wide variety of substituents. These modifications can significantly impact the basicity and nucleophilicity of the nitrogen atom, which is crucial for applications in catalysis where the nitrogen might act as a Lewis base or a proton shuttle. For instance, the introduction of bulky N-substituents can create a more sterically hindered environment around the chiral center, potentially enhancing stereoselectivity in catalytic applications.

Derivatization of the Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group can be readily converted into other functional groups such as ethers, esters, or halides. This allows for the attachment of other molecular fragments or the fine-tuning of the molecule's polarity and solubility. For example, esterification with different carboxylic acids can introduce a range of functionalities and steric bulk.

Substitution on the Benzyl Group: The aromatic ring of the benzyl group offers opportunities for electrophilic aromatic substitution. Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions can alter the electronic properties of the entire molecule. These changes can influence the reactivity of the scaffold in catalytic cycles or its interactions in materials science applications.

Homologation: Increasing the length of the carbon chain between the morpholine ring and the functional groups can lead to homologues with different spatial arrangements and flexibility. For instance, homologation of the hydroxymethyl group to a hydroxyethyl (B10761427) or hydroxypropyl group would alter the positioning of the hydroxyl functionality relative to the chiral center.

The strategic combination of these design principles allows for the creation of a diverse library of this compound derivatives with a wide range of structural and electronic properties, suitable for screening in various non-biological contexts.

Synthetic Strategies for Structure-Modified Derivatives

The synthesis of this compound and its derivatives can be achieved through several synthetic routes, often starting from readily available chiral precursors. A common strategy involves the construction of the morpholine ring through cyclization reactions.

One plausible synthetic pathway to the parent scaffold, this compound, starts from a suitable amino acid derivative. For example, the synthesis can commence with the reduction of an ester of a protected 3-benzyl-3-aminopropanoic acid derivative. The resulting amino alcohol can then undergo N-alkylation with a two-carbon electrophile containing a leaving group and a protected hydroxyl group, followed by deprotection and cyclization to form the morpholine ring.

A key intermediate in the synthesis of related structures is 4-benzylmorpholin-3-one. This lactam can be synthesized by the acylation of the primary amine of 2-amino-3-phenylpropan-1-ol (B95927) with chloroacetyl chloride, followed by a base-catalyzed ring closure. Subsequent reduction of the lactam function, for instance with lithium aluminum hydride, would yield the 3-benzylmorpholine (B1274753) core. The introduction of the hydroxymethyl group at the 3-position would require a more elaborate strategy, potentially involving a C-alkylation of the enolate of a suitable morpholin-3-one (B89469) precursor.

The derivatization of the this compound scaffold can be accomplished using standard organic transformations. The following table summarizes some of the key synthetic strategies for modifying the core structure:

Target Modification Synthetic Strategy Reagents and Conditions
N-AlkylationReductive amination or direct alkylationAldehyde/ketone with a reducing agent (e.g., NaBH(OAc)₃) or alkyl halide with a base (e.g., K₂CO₃)
N-AcylationAcylation with acid chlorides or anhydridesAcyl chloride/anhydride with a base (e.g., triethylamine) in an aprotic solvent
O-AlkylationWilliamson ether synthesisAlkyl halide with a strong base (e.g., NaH)
O-EsterificationFischer esterification or acylationCarboxylic acid with an acid catalyst or acyl chloride/anhydride with a base
Aromatic SubstitutionElectrophilic aromatic substitutionNitrating, halogenating, or Friedel-Crafts reagents

These synthetic methodologies provide a versatile toolbox for the generation of a wide array of derivatives from the this compound scaffold, enabling the systematic exploration of their properties.

Conformational Analysis of this compound Derivatives

In the case of this compound, the C3 position is substituted with both a benzyl and a hydroxymethyl group. In a chair conformation, these substituents can occupy either axial or equatorial positions. The conformational preference will be dictated by a balance of steric and electronic effects. Generally, bulky substituents prefer to occupy the equatorial position to minimize 1,3-diaxial interactions. Therefore, it is expected that the benzyl group, being bulkier than the hydroxymethyl group, will predominantly occupy the equatorial position.

The orientation of the N-benzyl group is also a key conformational feature. The benzyl group can adopt different rotational conformations around the N-C bond. The preferred conformation will be influenced by steric interactions with the substituents on the morpholine ring.

Computational modeling and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) experiments, are powerful tools for elucidating the conformational preferences of these molecules. For instance, NOE correlations between protons on the benzyl group and protons on the morpholine ring can provide insights into their relative spatial proximity and thus the preferred conformation.

The following table outlines the expected conformational features of the this compound scaffold:

Structural Feature Expected Conformational Preference Influencing Factors
Morpholine RingPredominantly chair conformationMinimization of torsional and steric strain
C3-Benzyl GroupEquatorial orientationMinimization of 1,3-diaxial interactions
C3-Hydroxymethyl GroupAxial or equatorial, depending on other interactionsIntramolecular hydrogen bonding, steric effects
N-H/N-SubstituentEquatorial or axial, depending on the substituent's sizeA-value of the substituent

Understanding the conformational landscape of these derivatives is essential for rationalizing their reactivity and for designing molecules with specific three-dimensional structures for applications in areas such as asymmetric catalysis, where the precise spatial arrangement of functional groups is paramount.

Structure-Reactivity and Structure-Function Correlations within the Scaffold (non-biological)

The chemical reactivity and function of this compound derivatives are intrinsically linked to their molecular structure. By systematically modifying the scaffold, it is possible to establish structure-reactivity and structure-function relationships that can guide the development of new catalysts and materials.

Structure-Reactivity Correlations:

The reactivity of the morpholine nitrogen is a key property that can be modulated. The basicity and nucleophilicity of the nitrogen atom are influenced by the electronic effects of the substituents on the ring. For example, N-acylation will significantly decrease the basicity of the nitrogen due to the electron-withdrawing nature of the carbonyl group. Conversely, N-alkylation with electron-donating groups will increase its basicity. These changes in basicity are critical in the context of organocatalysis, where the morpholine nitrogen can act as a Brønsted or Lewis base.

The steric environment around the nitrogen and the chiral center at C3 also plays a crucial role in determining reactivity. The introduction of bulky substituents on the nitrogen or the benzyl group can create a more hindered active site, which can enhance stereoselectivity in asymmetric transformations by controlling the approach of reactants.

Structure-Function Correlations:

The potential for these derivatives to act as chiral ligands for transition metal catalysts is a particularly interesting area. The combination of the chiral center, the basic nitrogen, and the hydroxyl group provides multiple potential coordination sites. The nature of the substituents on the scaffold can be used to fine-tune the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.

The following table illustrates potential structure-function relationships for derivatives of the this compound scaffold in a non-biological context:

Structural Modification Potential Functional Impact (Non-Biological) Example Application
Introduction of a bulky N-substituentIncreased steric hindrance around the catalytic siteEnhanced enantioselectivity in asymmetric catalysis
Modification of the benzyl group's electronicsAltered Lewis basicity of the morpholine oxygenTuning the activity of a metal-ligand complex
Functionalization of the hydroxymethyl groupIntroduction of a new coordination site or reactive handleDevelopment of bifunctional catalysts or surface modifiers
Variation of the stereochemistry at C3Control over the chirality of the catalytic pocketAsymmetric synthesis

Advanced Spectroscopic and Analytical Characterization of 3 Benzylmorpholin 3 Yl Methanol and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. Unlike nominal mass spectrometry, which provides the integer mass of a molecule, HRMS measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique molecular formula.

For (3-Benzylmorpholin-3-yl)methanol (B6158858), the expected molecular formula is C₁₂H₁₇NO₂. clearsynth.comchemscene.comsynquestlabs.com Using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, and ¹⁶O), the theoretical monoisotopic mass can be calculated. An experimental HRMS analysis, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured m/z value for the protonated molecule [M+H]⁺ that closely matches the calculated value, typically within a few parts per million (ppm). This confirmation provides strong evidence for the compound's elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

Table 1: Theoretical Mass Data for this compound

SpeciesMolecular FormulaCalculated Monoisotopic Mass (Da)
Neutral Molecule [M]C₁₂H₁₇NO₂207.1259
Protonated Molecule [M+H]⁺C₁₂H₁₈NO₂⁺208.1332

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of an organic compound in solution. palermolab.comdlsu.edu.phst-andrews.ac.uk A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum of this compound would display distinct signals for each unique proton environment. The aromatic protons of the benzyl (B1604629) group would appear in the downfield region (typically δ 7.2-7.4 ppm). The protons of the morpholine (B109124) ring and the methylene (B1212753) groups of the benzyl and hydroxymethyl substituents would produce a series of multiplets in the aliphatic region (δ 2.5-4.0 ppm). The hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. rsc.org

The ¹³C NMR spectrum provides information on the number of unique carbon environments. The spectrum for this compound would be expected to show 10 distinct signals (given the potential for coincidental overlap of the two meta and two ortho carbons of the phenyl ring). The aromatic carbons would resonate in the δ 125-140 ppm range, while the carbons of the morpholine ring, the benzylic methylene, and the hydroxymethyl group would appear in the upfield region (δ 40-75 ppm). rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

¹H NMR ¹³C NMR
Predicted Shift (ppm) Assignment Predicted Shift (ppm) Assignment
~7.3Aromatic (5H)~138Aromatic (Quaternary)
~3.7Morpholine O-CH~129Aromatic (CH)
~3.6CH ₂-OH~128Aromatic (CH)
~3.5Benzylic CH~126Aromatic (CH)
~2.8Morpholine N-CH~70Morpholine O-C H₂
~2.6Morpholine N-CH~65C H₂-OH
~2.5 (broad)OH ~60Quaternary C -3
~55Benzylic C H₂
~48Morpholine N-C H₂

2D NMR (COSY, HSQC, HMBC): To definitively assign these signals and confirm the connectivity, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, for instance, within the morpholine ring structure.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon atoms with their attached protons, allowing for the unambiguous assignment of each carbon signal based on the already assigned proton spectrum.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration and preferred conformation in the solid state. springernature.comthieme-connect.de This technique is particularly vital for chiral molecules like this compound, which exist as a pair of non-superimposable mirror images (enantiomers), designated (R) and (S). clearsynth.comsynquestlabs.com

The first and often most challenging step is the growth of a high-quality single crystal suitable for diffraction. researchgate.net Once a crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed. This analysis yields a detailed electron density map from which the positions of all non-hydrogen atoms can be determined, revealing the precise bond lengths, bond angles, and torsional angles of the molecule.

To determine the absolute configuration of an enantiomerically pure sample, anomalous dispersion effects are utilized. thieme-connect.deed.ac.uk By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), it is possible to distinguish between the actual structure and its inverted mirror image. The result is often expressed as the Flack parameter; a value close to zero for the correct structural model confirms the assigned absolute configuration with high confidence. ed.ac.uk This method provides incontrovertible proof of whether the synthesized sample is the (R)- or (S)-enantiomer.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

For this compound, the key functional groups are the hydroxyl (-OH), the secondary amine within the morpholine ring (part of a tertiary amine structure, N-benzyl), the ether linkage (-C-O-C-), and the aromatic and aliphatic C-H bonds.

FTIR Spectroscopy : In an FTIR spectrum, one would expect to see a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aromatic ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be just below 3000 cm⁻¹. A series of strong C-O stretching bands for the ether and alcohol functionalities would be prominent in the fingerprint region, typically between 1050-1250 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy provides complementary information. Aromatic ring stretching vibrations often give strong Raman signals around 1600 cm⁻¹. While the O-H stretch is typically weak in Raman, the C-H and C-C skeletal vibrations are usually well-defined.

Table 3: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity (FTIR)
AlcoholO-H stretch3200 - 3600Strong, Broad
Aromatic C-HC-H stretch3000 - 3100Medium
Aliphatic C-HC-H stretch2850 - 3000Medium-Strong
Aromatic RingC=C stretch1450 - 1600Medium-Weak
Ether/AlcoholC-O stretch1050 - 1250Strong

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound is a chiral compound, it is crucial to assess its enantiomeric purity, often expressed as enantiomeric excess (% ee). Chiral chromatography is the most common and reliable method for this purpose. gcms.cz This technique utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers of the analyte.

The separation can be performed using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). In chiral HPLC, a column containing a CSP, such as a derivatized cyclodextrin (B1172386) or a chiral polymer, is used. nih.gov A mobile phase, typically a mixture of solvents like hexane (B92381) and isopropanol, carries the racemic or enantiomerically enriched sample through the column. Due to the formation of transient diastereomeric complexes of differing stability between each enantiomer and the CSP, one enantiomer is retained longer than the other, resulting in their separation into two distinct peaks in the chromatogram.

The enantiomeric excess can be calculated by integrating the area of the two peaks. For example, if the peak areas for the (R)- and (S)-enantiomers are Aᵣ and Aₛ, respectively, the % ee is calculated as:

% ee = [ |Aᵣ - Aₛ| / (Aᵣ + Aₛ) ] × 100%

This analysis is essential for applications where the biological or chemical activity is specific to a single enantiomer. gcms.cz

Theoretical and Computational Chemistry Studies on 3 Benzylmorpholin 3 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods, grounded in quantum mechanics, can predict molecular structure, stability, and reactivity.

Electronic Structure and Reactivity Predictions (e.g., DFT, Ab Initio)

To elucidate the electronic structure and predict the reactivity of (3-benzylmorpholin-3-yl)methanol (B6158858), Density Functional Theory (DFT) and ab initio methods are powerful tools. researchgate.netepstem.net DFT, particularly with functionals like B3LYP, is widely used for its balance of computational cost and accuracy in predicting molecular properties. epstem.netresearchgate.net Ab initio methods, while more computationally intensive, can provide highly accurate benchmarks.

These calculations would begin with geometry optimization to find the lowest energy conformation of the molecule. epstem.net From the optimized structure, a variety of electronic properties can be calculated. For instance, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify regions susceptible to electrophilic and nucleophilic attack. nih.govnih.gov

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Predicted XlogPHydrogen Bond DonorsHydrogen Bond Acceptors
This compoundC₁₂H₁₇NO₂207.270.613
(R)-(4-Benzylmorpholin-3-yl)methanolC₁₂H₁₇NO₂207.270.879713
(4-Benzylmorpholin-3-yl)methanolC₁₂H₁₇NO₂207.27Not AvailableNot AvailableNot Available

This data is compiled from publicly available chemical databases and may not be the result of specific DFT calculations for this report. clearsynth.comuni.luchemscene.comclearsynth.com

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.com The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more reactive. nih.gov

For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. This would reveal which parts of the molecule are most likely to participate in chemical reactions. For example, the HOMO is often localized on electron-rich regions, while the LUMO is found in electron-deficient areas. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Data for a Substituted Benzyl (B1604629) Compound

ParameterEnergy (eV)
HOMO-6.1375
LUMO-1.8057
HOMO-LUMO Gap4.3318

This data is for a different molecule and serves as an example of the type of information that would be generated for this compound. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational landscape of flexible molecules like this compound. researchgate.netmdpi.com

An MD simulation would reveal the different stable conformations the molecule can adopt, the energy barriers between them, and the populations of these conformers at a given temperature. researchgate.net This is crucial for understanding its behavior in different environments, such as in solution or when interacting with other molecules. The choice of force field is a critical parameter in ensuring the accuracy of the simulation. researchgate.net

Predictive Modeling of Reaction Pathways and Stereoselectivity

Computational chemistry can be used to model potential reaction pathways and predict the stereoselectivity of reactions involving this compound. plastice.eumatec-conferences.orgresearchgate.netmdpi.compolimi.it By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction mechanism can be constructed. nih.gov

This allows for the determination of activation energies, which are crucial for predicting reaction rates. nih.gov For stereoselective reactions, computational models can help elucidate the origins of stereoselectivity by comparing the energies of the different diastereomeric transition states. This information is invaluable for designing new synthetic routes and optimizing existing ones.

Molecular Modeling of Interactions in Non-Biological Systems (e.g., host-guest chemistry, surface interactions)

The interactions of this compound in non-biological systems can also be investigated using molecular modeling techniques. preprints.orgresearchgate.net For example, its potential to act as a guest molecule in host-guest complexes can be studied by modeling its interaction with various host molecules. nih.govresearchgate.netmdpi.comrsc.org These simulations can predict the binding affinity and the geometry of the resulting complex. nih.gov

Furthermore, the interaction of this compound with different surfaces can be modeled. preprints.orgresearchgate.net This is relevant for understanding its behavior in applications such as chromatography or catalysis. These simulations can provide insights into adsorption energies, preferred binding sites, and the orientation of the molecule on the surface. researchgate.netrsc.org

Emerging Applications and Future Research Directions of 3 Benzylmorpholin 3 Yl Methanol and Its Scaffolds

Role as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of (3-Benzylmorpholin-3-yl)methanol (B6158858) makes it a valuable chiral building block for the synthesis of stereochemically complex molecules. The morpholine (B109124) ring often adopts a rigid twist-boat or chair conformation, which provides a predictable three-dimensional framework for directing subsequent chemical transformations. researchgate.net This structural rigidity is a significant advantage in asymmetric synthesis, where controlling the spatial arrangement of atoms is paramount.

Researchers are increasingly employing Diversity-Oriented Synthesis (DOS) strategies to generate libraries of complex and structurally diverse molecules from simple, stereochemically defined starting materials. researchgate.netresearchgate.net Chiral morpholine derivatives, sourced from the natural chiral pool of amino acids and amino alcohols, are ideal starting points for such strategies. nih.govresearchgate.net For instance, the synthesis of a collection of 24 diverse, methyl-substituted morpholine acetic acid esters has been demonstrated, starting from enantiomerically pure amino acids and amino alcohols, highlighting the modularity of the morpholine scaffold. nih.govdigitellinc.com These approaches allow for the systematic variation of regiochemistry and stereochemistry, leading to a wide range of C-functionalized morpholine derivatives that can serve as key intermediates or fragments in medicinal chemistry. nih.gov

The synthesis of 2- and 3-substituted chiral morpholines has been achieved through various catalytic asymmetric methods, including hydrogenation, which further underscores their utility as building blocks for more elaborate structures. nih.govrsc.orgrsc.org Multicomponent reactions, such as the Ugi reaction, followed by intramolecular cyclization, offer a rapid and efficient route to highly substituted morpholines and piperazines, demonstrating a powerful de novo strategy for assembling these important scaffolds. nih.gov

Applications in Catalysis and Ligand Design

The structure of this compound, containing both nitrogen and oxygen donor atoms in a defined stereochemical arrangement, is exceptionally well-suited for the design of chiral ligands for asymmetric catalysis. For decades, C2-symmetric ligands were dominant in the field; however, there is a growing appreciation for non-symmetrical ligands, such as P,N-ligands, which have often outperformed their symmetrical counterparts in various metal-catalyzed reactions. nih.gov The 1,2-amino alcohol functionality inherent in the this compound scaffold is a classic precursor for the synthesis of such P,N-ligands.

These ligands can be coordinated to transition metals like rhodium, iridium, or palladium to create catalysts for a wide range of asymmetric transformations. nih.govgoogle.com These reactions include:

Asymmetric Hydrogenation

Hydrosilylation

Allylic Alkylation

Heck Reaction

Michael Addition

A notable application is in the asymmetric hydrogenation of unsaturated substrates. google.com For example, rhodium complexes bearing chiral bisphosphine ligands have been successfully used for the asymmetric hydrogenation of dehydromorpholines, yielding 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). nih.govrsc.org While these examples may not use this compound directly as the ligand, they establish the morpholine framework as a privileged structure in ligand design for highly selective catalytic processes. The benzyl (B1604629) group on the scaffold can provide beneficial steric bulk and electronic effects, further tuning the catalyst's activity and selectivity.

Integration into Advanced Materials and Polymer Chemistry (e.g., monomers for ring-opening polymerization)

The morpholine scaffold is proving to be a valuable monomer unit for the synthesis of advanced functional polymers, particularly through ring-opening polymerization (ROP). Derivatives such as morpholine-2,5-diones and morpholin-2-ones are being investigated as precursors to a new class of biodegradable polymers known as poly(ester-amide)s (PEAs). researchgate.netresearchgate.net These materials combine the favorable mechanical properties and thermal stability of polyamides with the degradability of polyesters. researchgate.net

The ROP of these morpholine-based monomers can be effectively controlled using organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or a binary system of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and thiourea (B124793) (TU). researchgate.netacs.orgacs.org This controlled polymerization allows for the synthesis of well-defined polymers with predictable molecular weights and low dispersity (Đ < 1.2). researchgate.netresearchgate.net

Key research findings in this area include:

The successful ROP of various alkyl-substituted morpholine-2,5-diones derived from natural amino acids like valine, leucine, and isoleucine. researchgate.net

The synthesis of methionine-containing poly(ester amide)s that can undergo post-polymerization modification via click chemistry, allowing for the introduction of a wide range of functionalities. acs.org

The development of strategies for the chemical recycling of these polymers back to their monomer precursors, highlighting their potential in a circular economy. researchgate.net

A derivative of this compound could be envisioned as a functional monomer for ROP. The incorporation of the benzyl group into the polymer backbone could introduce valuable properties such as hydrophobicity, aromaticity for π-π stacking interactions, and altered thermal and mechanical characteristics. This opens up possibilities for creating novel biomaterials, functional plastics, and materials for drug delivery applications. acs.orge3s-conferences.org

Interdisciplinary Research Opportunities in Chemical Sciences

The unique combination of functional groups and structural features in this compound creates a fertile ground for interdisciplinary research, bridging organic synthesis with supramolecular and inorganic chemistry.

Supramolecular Chemistry: The morpholine ring contains hydrogen bond accepting (oxygen and nitrogen atoms) and potentially donating (N-H) sites. Coupled with the π-system of the benzyl group capable of π-π stacking, this molecule is an excellent candidate for designing self-assembling systems. The rigid, chiral conformation of the scaffold can be exploited to create ordered supramolecular structures such as gels, liquid crystals, or host-guest complexes. The principles of diversity-oriented synthesis can be applied to generate libraries of morpholine-based scaffolds to systematically study and engineer these non-covalent interactions. researchgate.net

Inorganic Chemistry and Coordination: The nitrogen and oxygen atoms of the morpholine ring, along with the hydroxyl group, are effective coordination sites for a wide variety of metal ions. This coordinating ability is the basis for its use in catalysis (as discussed in section 7.2) but can be extended to the field of inorganic materials. nih.gov this compound and its derivatives could serve as organic linkers for the construction of metal-organic frameworks (MOFs) or coordination polymers. The chirality of the linker could be transferred to the resulting framework, creating chiral porous materials with potential applications in enantioselective separations, sensing, or asymmetric catalysis.

The continued exploration of morpholine-containing scaffolds is poised to yield significant advancements across the chemical sciences, from the development of novel therapeutics and catalysts to the creation of next-generation smart materials. e3s-conferences.orge3s-conferences.org

Compound and Research Summary Tables

Table 1: Profile of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaKey Features
This compound1784534-74-2 sigmaaldrich.comC₁₂H₁₇NO₂Chiral, contains benzyl and hydroxyl functional groups. uni.lu
(R)-(4-Benzylmorpholin-3-yl)methanol101376-26-5 clearsynth.comC₁₂H₁₇NO₂Enantiomerically pure (R-isomer) building block. chemscene.com
(S)-[(4-Benzylmorpholin-3-yl)]methanol hydrochloride916483-67-5 C₁₂H₁₈ClNO₂Hydrochloride salt of the S-isomer, used as a pharmaceutical intermediate. lookchem.com
(4-Benzylmorpholin-3-yl)methanol110167-20-9 clearsynth.comC₁₂H₁₇NO₂Racemic mixture of the compound. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-Benzylmorpholin-3-yl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via bromination or coupling reactions. For morpholinyl derivatives, bromination at the 3-position of a benzyl-substituted morpholine precursor is typical, using reagents like N-bromosuccinimide (NBS) under radical conditions (e.g., AIBN initiation in CCl₄) . Reaction optimization involves controlling temperature (e.g., 60–80°C) and stoichiometry to minimize di-substitution byproducts. Yield improvements (70–85%) are achieved via iterative parameter tuning, such as solvent polarity adjustments (e.g., CHCl₃ vs. THF) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, morpholine ring protons at δ 3.5–4.0 ppm) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
  • X-ray crystallography : Resolves stereochemistry and confirms 3D conformation (e.g., chair vs. boat morpholine ring) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

  • Methodological Answer : Advanced optimization employs Design of Experiments (DoE) to evaluate factors like reagent molar ratios, temperature, and solvent polarity. For example:

FactorRange TestedOptimal Condition
NBS Equivalents1.0–1.5 eq1.2 eq
Temperature60–80°C70°C
SolventCCl₄ vs. CHCl₃CCl₄
Continuous flow reactors reduce side reactions (e.g., over-bromination) by ensuring rapid mixing and precise temperature control .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition IC₅₀ values) require:

  • Assay standardization : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm activity .
  • Structural validation : Ensure compound integrity via LC-MS post-assay to rule out degradation .
  • Computational validation : Compare molecular docking poses (e.g., binding to kinase ATP pockets) with experimental IC₅₀ to identify false positives .

Q. What mechanistic insights can be gained from studying the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Pd-catalyzed coupling : The benzyl group enhances π-π stacking with catalyst surfaces, accelerating Suzuki-Miyaura reactions (e.g., aryl boronic acid coupling at the 3-position) .
  • DFT calculations : Model transition states to explain regioselectivity (e.g., electron-rich morpholine oxygen directing coupling to the benzyl ring) .

Key Considerations

  • Stereochemical Impact : The benzyl group’s orientation influences hydrogen bonding in enzyme active sites (e.g., morpholine oxygen as a hydrogen bond acceptor) .
  • Scale-Up Challenges : Transitioning from batch to flow synthesis reduces purification steps (e.g., column chromatography) and improves reproducibility .

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